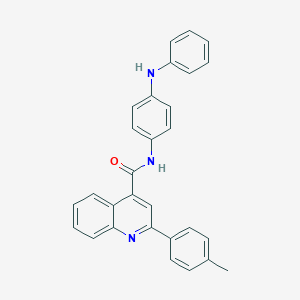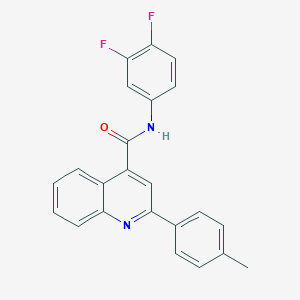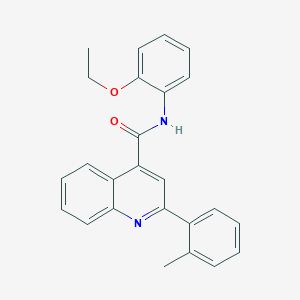![molecular formula C21H25FN2O4 B443383 1-[(3-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B443383.png)
1-[(3-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-fluorobenzyl group and a methanone group attached to a 3,4,5-trimethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the 3-fluorobenzyl group through nucleophilic substitution reactions. The final step involves the formation of the methanone linkage with the 3,4,5-trimethoxyphenyl group under controlled conditions, often using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1-[(3-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(3-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating biochemical pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluorobenzyl group but differs in its overall structure and applications.
2-Fluorodeschloroketamine: Another fluorinated compound with distinct pharmacological properties.
Uniqueness
1-[(3-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE stands out due to its combination of a piperazine ring and a trimethoxyphenyl group, which imparts unique chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and applications in multiple scientific fields highlights its significance.
Propriétés
Formule moléculaire |
C21H25FN2O4 |
|---|---|
Poids moléculaire |
388.4g/mol |
Nom IUPAC |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25FN2O4/c1-26-18-12-16(13-19(27-2)20(18)28-3)21(25)24-9-7-23(8-10-24)14-15-5-4-6-17(22)11-15/h4-6,11-13H,7-10,14H2,1-3H3 |
Clé InChI |
KHKINDLZDUXXQW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B443301.png)
![Methyl 2-[(diphenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443303.png)

![Isopropyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443308.png)
![2-(2,4-dimethylphenyl)-N-[2-(4-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B443310.png)
![Phenyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B443311.png)

![(5E)-5-[(3-bromo-4-butoxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B443314.png)
![METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B443316.png)

![2-(5-methyl-2-furyl)-N-[4-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)butyl]-4-quinolinecarboxamide](/img/structure/B443319.png)
![4-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}-2-(2,4-dimethylphenyl)quinoline](/img/structure/B443321.png)
![1-{3-[(2-Naphthyloxy)methyl]benzoyl}azepane](/img/structure/B443322.png)
![3-[(2-naphthyloxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B443323.png)
